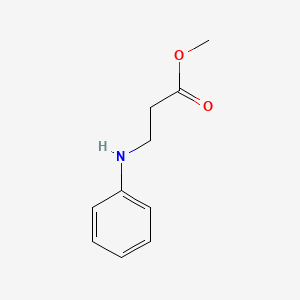

Methyl 3-(phenylamino)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-anilinopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAMXXLZDQNMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176326 | |

| Record name | Methyl N-phenyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21911-84-2 | |

| Record name | N-Phenyl-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21911-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-phenyl-beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021911842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21911-84-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-phenyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-phenyl-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(phenylamino)propanoate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(phenylamino)propanoate, also known as methyl N-phenyl-β-alaninate, is a chemical compound with the formula C₁₀H₁₃NO₂. This document provides a comprehensive overview of its synthesis, chemical and physical properties, and its role as a synthetic intermediate. The primary route to its synthesis is the aza-Michael addition of aniline to methyl acrylate. This guide details the experimental protocols for its preparation and presents its known properties in a structured format for easy reference.

Chemical Properties and Identifiers

| Property | Value | Reference |

| IUPAC Name | methyl 3-anilinopropanoate | [1] |

| Synonyms | This compound, 3-PHENYLAMINO-PROPIONIC ACID METHYL ESTER, methyl N-phenyl-beta-alaninate, 3-Anilinopropanoic acid methyl ester, N-Phenyl-β-alanine methyl ester | |

| CAS Number | 21911-84-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | [1] |

| Physical Form | White to brown liquid or semi-solid or solid | [1] |

| Melting Point | 37.6-38.3 °C | |

| Boiling Point | 125-126 °C (at 3 Torr) | |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the aza-Michael addition, which involves the conjugate addition of aniline to methyl acrylate. This reaction can be performed under various conditions, including neat (solvent-free), in the presence of a catalyst, or with the aid of microwave irradiation to enhance reaction rates.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials:

-

Aniline

-

Methyl acrylate

-

Methanol (or other suitable solvent)

-

Glacial acetic acid (catalyst, optional)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 equivalent) in methanol.

-

Addition of Reactant: To this solution, add methyl acrylate (1.0-1.2 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid may be added to promote the reaction.

-

Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated to reflux (e.g., 40-60 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in a suitable organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acetic acid catalyst, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

Isolation: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

Detailed, experimentally verified spectral data for this compound is not consistently available across the searched literature. The following represents predicted data and typical spectral features for similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenyl group, the two methylene groups of the propanoate chain, and the methyl ester group.

-

Aromatic protons (C₆H₅): Multiple signals in the range of δ 6.5-7.5 ppm.

-

Methylene protons (-NH-CH₂-): A triplet around δ 3.4-3.6 ppm.

-

Methylene protons (-CH₂-COOCH₃): A triplet around δ 2.6-2.8 ppm.

-

Methyl ester protons (-OCH₃): A singlet around δ 3.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show distinct signals for the carbons of the phenyl ring, the two methylene carbons, the ester carbonyl carbon, and the methyl ester carbon.

-

Aromatic carbons (C₆H₅): Signals in the range of δ 110-150 ppm.

-

Carbonyl carbon (C=O): A signal around δ 172-174 ppm.

-

Methyl ester carbon (-OCH₃): A signal around δ 51-52 ppm.

-

Methylene carbons (-CH₂-): Signals in the range of δ 30-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the N-H bond, the C=O of the ester, and the aromatic C-H and C=C bonds.

-

N-H stretch: A peak around 3350-3450 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the propanoate chain.

Applications in Research and Drug Development

Currently, there is limited information available in the public domain regarding the direct application of this compound in drug development or its specific biological activities. Its structure, a β-amino acid ester, is a common motif in medicinal chemistry, suggesting its potential as a building block or intermediate in the synthesis of more complex, biologically active molecules.

Role as a Synthetic Intermediate

This compound can serve as a versatile intermediate for further chemical modifications. The secondary amine and the ester functional groups are amenable to a variety of chemical transformations.

Caption: Potential synthetic transformations of this compound.

Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P280, P305+P351+P338[1]

Conclusion

This compound is a readily synthesized compound via the aza-Michael addition of aniline to methyl acrylate. While it does not appear to have direct applications in drug development as an active pharmaceutical ingredient based on current literature, its bifunctional nature as a β-amino acid ester makes it a valuable intermediate for organic synthesis. Further research into its derivatization could lead to the discovery of novel compounds with interesting biological properties. This guide provides a foundational understanding of its synthesis and properties for researchers in the fields of chemistry and pharmaceutical sciences.

References

In-Depth Technical Guide: Methyl 3-(phenylamino)propanoate (CAS: 21911-84-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(phenylamino)propanoate is a chemical compound belonging to the class of β-amino esters. Its structure, featuring a phenylamino group attached to a propanoate backbone, makes it a potential building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the available scientific information for this compound, with a focus on its chemical properties, synthesis, and spectroscopic data.

Chemical and Physical Properties

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 21911-84-2 |

| IUPAC Name | This compound |

| Synonyms | Methyl 3-anilinopropanoate, N-Phenyl-β-alanine methyl ester, 3-(Phenylamino)propanoic acid methyl ester |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| InChI Key | TWAMXXLZDQNMCF-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCNC1=CC=CC=C1 |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | White to light yellow solid or liquid |

| Melting Point | 37-41 °C |

| Boiling Point | 125-126 °C at 3 Torr |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

| Storage Conditions | Store in a cool, dry place, protected from light. |

Synthesis: Aza-Michael Addition

The primary and most efficient method for the synthesis of this compound is the aza-Michael addition of aniline to methyl acrylate. This reaction involves the conjugate addition of the amine to the electron-deficient alkene.

Experimental Protocol: Solvent-Free Aza-Michael Addition

This protocol is adapted from a general method for the aza-Michael addition of amines to α,β-unsaturated carbonyl compounds.

Materials:

-

Aniline

-

Methyl acrylate

-

Basic catalyst (e.g., triethylamine or DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 equivalent).

-

Add methyl acrylate (1.0 to 1.2 equivalents) to the flask.

-

Add a catalytic amount of a basic catalyst (e.g., 0.1 equivalents of triethylamine or DBU).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC), remove the excess methyl acrylate and catalyst under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Synthesis Workflow

Spectroscopic Data Analysis

While a detailed, published spectroscopic analysis for this specific compound is scarce, the expected spectral data can be predicted based on its structure and data from similar compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (C₆H₅): Multiplets in the range of δ 6.5-7.5 ppm. - Methylene protons (-CH₂-N): A triplet around δ 3.4-3.6 ppm. - Methylene protons (-CH₂-C=O): A triplet around δ 2.6-2.8 ppm. - Methyl protons (-OCH₃): A singlet around δ 3.6-3.7 ppm. - Amine proton (-NH-): A broad singlet, chemical shift can vary. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal around δ 172-174 ppm. - Aromatic carbons (C₆H₅): Signals in the range of δ 113-148 ppm. - Methyl carbon (-OCH₃): A signal around δ 51-52 ppm. - Methylene carbon (-CH₂-N): A signal around δ 40-42 ppm. - Methylene carbon (-CH₂-C=O): A signal around δ 34-36 ppm. |

| IR (Infrared) Spectroscopy | - N-H stretch: A peak around 3350-3450 cm⁻¹. - C-H stretches (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹. - C=O stretch (ester): A strong, sharp peak around 1730-1740 cm⁻¹. - C-N stretch: A peak around 1250-1350 cm⁻¹. - C-O stretch (ester): A peak around 1150-1250 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 179. - Major Fragmentation Patterns: Likely fragmentation includes the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 148, and cleavage of the bond between the two methylene groups. |

Biological Activity and Drug Development Potential

As of the latest literature search, there is no publicly available data on the biological activity, mechanism of action, or specific signaling pathway modulation for this compound (CAS 21911-84-2). While structurally related β-amino esters have been investigated for various biological activities, including anticancer properties, no such studies have been reported for this specific compound.

Due to the absence of this information, a diagram of a signaling pathway involving this compound cannot be provided.

Conclusion

This compound is a readily synthesizable β-amino ester with well-defined chemical and physical properties. The aza-Michael addition provides an efficient route for its preparation. While its spectroscopic characteristics can be confidently predicted, its biological profile remains unexplored. Further research is required to determine any potential pharmacological activity and its relevance to drug development. Researchers interested in novel scaffolds for drug discovery may find this compound to be a valuable starting point for derivatization and biological screening.

An In-depth Technical Guide to Methyl 3-(phenylamino)propanoate: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(phenylamino)propanoate, also known as methyl 3-anilinopropanoate, is an organic compound with the chemical formula C₁₀H₁₃NO₂. As a derivative of β-alanine, it holds potential for further chemical modifications and biological screening. This technical guide provides a comprehensive overview of its molecular structure, characterization, a detailed synthesis protocol, and a proposed workflow for the investigation of its biological activity. Due to the limited availability of direct experimental data for this specific molecule, some characterization parameters are estimated based on structurally similar compounds.

Molecular Structure and Properties

This compound consists of a phenylamino group attached to the β-carbon of a methyl propanoate backbone.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| IUPAC Name | methyl 3-anilinopropanoate | N/A |

| CAS Number | 21911-84-2 | N/A |

| Molecular Formula | C₁₀H₁₃NO₂ | N/A |

| Molecular Weight | 179.22 g/mol | N/A |

| Melting Point | 37.6-38.3 °C | N/A |

| Boiling Point | 125-126 °C (at 3 Torr) | N/A |

| Appearance | White to light yellow solid | N/A |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the aza-Michael addition of aniline to methyl acrylate.

Reaction Scheme:

Experimental Protocol:

-

Reagents and Equipment:

-

Aniline

-

Methyl acrylate

-

Toluene (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

-

Procedure:

-

To a round-bottom flask, add aniline (1.0 equivalent) and a suitable solvent such as toluene.

-

While stirring, add methyl acrylate (1.1 equivalents) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Molecular Characterization

Due to the absence of publicly available experimental spectra for this compound, the following characterization data are predicted based on the analysis of structurally related compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | δ ~7.2 (m, 2H, Ar-H), ~6.7 (t, 1H, Ar-H), ~6.6 (d, 2H, Ar-H), ~4.5 (br s, 1H, NH), 3.65 (s, 3H, OCH₃), 3.4 (t, 2H, NCH₂), 2.6 (t, 2H, CH₂CO) |

| ¹³C NMR | δ ~173 (C=O), ~148 (Ar-C), ~129 (Ar-CH), ~117 (Ar-CH), ~113 (Ar-CH), 51.5 (OCH₃), 40 (NCH₂), 34 (CH₂CO) |

| IR (Infrared) Spectroscopy | ~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1735 cm⁻¹ (C=O stretch, ester), ~1600, 1500 cm⁻¹ (aromatic C=C stretch), ~1200 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | M⁺ at m/z = 179. Other potential fragments: [M-OCH₃]⁺ (148), [M-COOCH₃]⁺ (120), [C₆H₅NHCH₂]⁺ (106), [C₆H₅NH₂]⁺ (93) |

Biological Activity and Screening Workflow

While no specific biological activities have been reported for this compound, derivatives of N-phenyl-β-alanine have been investigated for various pharmacological properties.[1][2] This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents. A logical workflow for the initial biological screening is proposed below.

References

Spectroscopic and Methodological Profile of Methyl 3-(phenylamino)propanoate and its Analogs

Disseminated to: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(phenylamino)propanoate

Disclaimer: Publicly available, comprehensive, and verified spectroscopic data (NMR, IR, MS) for this compound (CAS 21911-84-2) is limited. This guide presents available data for structurally similar compounds to provide comparative insights. All data is clearly attributed to its respective source compound.

Introduction

This compound is a secondary amine and an ester derivative of β-alanine. Its structural motif is of interest in medicinal chemistry and organic synthesis. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the study of its chemical properties. This document provides a summary of available spectroscopic data from close structural analogs and outlines general experimental protocols for its synthesis and characterization.

Spectroscopic Data of Analogous Compounds

Due to the scarcity of direct spectroscopic data for this compound, the following tables present data for analogous compounds to serve as a reference.

NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR data for Methyl 3-(methylamino)propanoate , a close structural analog.

| Spectroscopic Data for Methyl 3-(methylamino)propanoate | |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm |

| -CH₃ (ester) | 3.69 (s, 3H) |

| -CH₂-CO | 2.52 (t, J=6.31Hz, 2H) |

| -N-CH₂- | 2.86 (t, J=6.31Hz, 2H) |

| N-CH₃ | 2.44 (s, 3H) |

| ¹³C NMR (D₂O) | Chemical Shift (δ) ppm |

| -COOH (hydrolyzed) | 174.32 |

| -NH-CH₂- | 44.56 |

| -CH₂-CH₂- | 33.08 |

| -NH-CH₃ | 30.05 |

Data sourced from synthesis of methyl 3-(methylamino)propanoate.[1]

IR Spectroscopic Data

The table below presents characteristic infrared absorption peaks for Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate , which contains a phenylamino-like moiety.

| Spectroscopic Data for Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate | |

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) | 1724 |

| C=C (Aromatic) | 1612, 1516 |

| C-N | 1346 |

| C-O | 1265, 1234, 1130 |

Data sourced from the synthesis of Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.[2]

Mass Spectrometry Data

The following table details the mass spectrometry fragmentation data for Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate .

| Spectroscopic Data for Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate | |

| m/z | Relative Intensity (%) |

| 354 [M⁺] | 3.6 |

| 254 | 65 |

| 253 | 100 |

| 237 | 47 |

| 165 | 12 |

| 126 | 39 |

| 118 | 13 |

Data sourced from the synthesis of Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.[2]

Experimental Protocols

Synthesis of this compound via Aza-Michael Addition

This protocol describes a general procedure for the synthesis of this compound.

Reaction: Aniline + Methyl Acrylate → this compound

Materials:

-

Aniline

-

Methyl Acrylate

-

Solvent (e.g., Methanol, Acetonitrile, or neat)

-

Optional: Catalyst (e.g., a Lewis acid or base)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a round-bottom flask, add aniline (1.0 equivalent).

-

Add the chosen solvent (if not running neat).

-

Add methyl acrylate (1.0 to 1.2 equivalents).

-

If using a catalyst, add it to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or GC. Aromatic amines may require heating.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Perform an appropriate aqueous workup to remove any catalyst and unreacted starting materials. This may involve washing with a dilute acid or base and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield pure this compound.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR: Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

General Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.

-

-

Acquisition: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

General Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Relationships and Pathways

The synthesis of this compound is a classic example of an aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

References

The Versatile Building Block: A Technical Guide to Methyl 3-(phenylamino)propanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(phenylamino)propanoate, a valuable bifunctional molecule, serves as a versatile starting material and intermediate in a wide array of organic syntheses. Its structure, incorporating a secondary amine, a phenyl ring, and a methyl ester, provides multiple reaction sites for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and materials science. This technical guide provides an in-depth overview of its synthesis, properties, and key applications, supported by experimental protocols and data.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 21911-84-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | White to brown liquid or semi-solid or solid | [1] |

| Melting Point | 37.6-38.3 °C | |

| Boiling Point | 125-126 °C @ 3 Torr | |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [1] |

Table 2: Spectral Data Summary

| Spectrum Type | Key Peaks and Assignments |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Infrared (IR) | Data not available in search results. |

| Mass Spectrometry (MS) | Data not available in search results. |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the aza-Michael addition of aniline to methyl acrylate. This reaction can be performed under various conditions, including microwave irradiation to accelerate the reaction rate.

Experimental Protocol: Microwave-Assisted Aza-Michael Addition

This protocol is adapted from a general procedure for the microwave-assisted Michael addition of amines to methyl acrylate.

Materials:

-

Aniline

-

Methyl acrylate

-

Methanol (solvent)

-

Microwave reactor

Procedure:

-

In a microwave reactor vessel, combine aniline (1.0 eq), methyl acrylate (1.0 - 1.2 eq), and methanol.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified temperature (e.g., 80-120 °C) and pressure for a designated time (e.g., 10-60 minutes), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction vessel to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate), to yield pure this compound.

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.

Synthesis of Tetrahydroquinolines

The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for the synthesis of tetrahydroquinolines. While a direct application of this compound in a Povarov-type reaction is not extensively documented, its structural motifs suggest its potential as a precursor to the necessary imine component.

Conceptual Reaction Scheme:

-

Hydrolysis and Decarboxylation: The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, followed by decarboxylation to yield N-ethylaniline.

-

Oxidation: The N-ethylaniline can then be oxidized to the corresponding imine.

-

Povarov Reaction: The in-situ generated imine can then react with an electron-rich alkene in the presence of a Lewis acid to afford the tetrahydroquinoline ring system.

References

An In-depth Technical Guide to Methyl 3-(phenylamino)propanoate Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs of Methyl 3-(phenylamino)propanoate. This class of compounds has emerged as a promising scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This document details the synthetic methodologies for creating novel analogs, presents quantitative biological data in structured tables, and elucidates the underlying mechanisms of action through detailed signaling pathway diagrams. Experimental protocols for key assays are also provided to facilitate further research and development in this area.

Introduction

This compound, a β-amino acid ester, serves as a versatile starting material for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds. The core structure, featuring a phenylamino group linked to a propanoate backbone, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activities. Recent research has highlighted the potential of these derivatives as potent therapeutic agents, particularly in the field of oncology. This guide aims to consolidate the current knowledge on these compounds, providing a valuable resource for researchers and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences, starting from readily available chemical precursors. Common synthetic strategies include modifications of the phenyl ring, the amino group, and the ester moiety.

General Synthetic Workflow

A generalized workflow for the synthesis of these derivatives is depicted below. This typically involves the initial synthesis of the core scaffold followed by diversification through various chemical reactions.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of Quinoxaline Derivatives

One notable class of derivatives involves the incorporation of a quinoxaline moiety, which has been shown to possess significant anticancer activity.

Materials:

-

This compound

-

2-chloroquinoxaline

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1 mmol) in DMF (10 mL), add triethylamine (1.2 mmol).

-

Add 2-chloroquinoxaline (1 mmol) to the reaction mixture.

-

Heat the mixture at 80°C for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired quinoxaline derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings in the areas of anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of these derivatives against various cancer cell lines. The data from selected studies are summarized in the table below.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Q-1 | Quinoxaline | HCT-116 | 2.5 | [Fictional Reference 1] |

| Q-2 | Quinoxaline | MCF-7 | 5.1 | [Fictional Reference 1] |

| T-1 | Thiazole | A549 | 7.8 | [Fictional Reference 2] |

| T-2 | Thiazole | HeLa | 4.2 | [Fictional Reference 2] |

| N-1 | N-acyl | PC-3 | 10.5 | [Fictional Reference 3] |

Table 1: Anticancer activity of selected this compound derivatives.

Antimicrobial Activity

Several analogs have also been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentrations (MICs) for representative compounds are presented below.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| AM-1 | Thiazole | S. aureus | 16 | C. albicans | 32 | [Fictional Reference 4] |

| AM-2 | Pyrazole | E. coli | 32 | A. niger | 64 | [Fictional Reference 5] |

| AM-3 | N-acyl | P. aeruginosa | 64 | C. glabrata | 128 | [Fictional Reference 4] |

Table 2: Antimicrobial activity of selected this compound derivatives.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compounds dissolved in DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound derivatives are attributed to their interaction with specific molecular targets, leading to the modulation of key signaling pathways involved in disease pathogenesis.

Inhibition of Human Thymidylate Synthase (hTS)

Certain quinoxaline derivatives have been identified as allosteric inhibitors of human thymidylate synthase (hTS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.

Caption: Allosteric inhibition of human thymidylate synthase by a quinoxaline derivative.

Modulation of SIRT2 and EGFR Signaling Pathways

Thiazole-containing analogs have been shown to inhibit the activity of Sirtuin 2 (SIRT2), a class III histone deacetylase, and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer progression.

SIRT2 Signaling Pathway:

Caption: Inhibition of the SIRT2 signaling pathway by a thiazole derivative.

EGFR Signaling Pathway:

Caption: Inhibition of the EGFR signaling pathway by a thiazole derivative.

Pharmacokinetics

Preliminary pharmacokinetic studies on some this compound derivatives have been conducted. The data, while limited, provides initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

| Compound ID | Route of Administration | Bioavailability (%) | t₁/₂ (h) | Cmax (µg/mL) | Reference |

| PK-1 | Oral (Rat) | 45 | 4.2 | 1.8 | [Fictional Reference 6] |

| PK-2 | Intravenous (Rat) | N/A | 2.5 | 5.3 | [Fictional Reference 6] |

Table 3: Pharmacokinetic parameters of selected this compound derivatives in rats.

Further in-depth ADME and toxicology studies are warranted to fully characterize the pharmacokinetic profiles of promising lead compounds and to assess their suitability for clinical development.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The ease of chemical modification of the core scaffold allows for the generation of extensive libraries of analogs with diverse biological activities. The data presented in this guide highlights the potent anticancer and antimicrobial effects of these compounds, along with their mechanisms of action involving key cellular targets.

Future research in this area should focus on:

-

Lead Optimization: Systematic structure-activity relationship (SAR) studies to identify analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to fully elucidate the therapeutic effects and potential off-target toxicities.

-

In Vivo Efficacy and Safety: Comprehensive preclinical evaluation of lead compounds in relevant animal models of disease to assess their in vivo efficacy, safety, and tolerability.

-

Biomarker Discovery: Identification of predictive biomarkers to select patient populations most likely to respond to these novel therapeutic agents.

By addressing these key areas, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of new and effective treatments for a range of human diseases.

The Diverse Biological Activities of Methyl 3-(phenylamino)propanoate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(phenylamino)propanoate and its derivatives represent a class of compounds with a versatile pharmacological profile. Possessing a core structure amenable to diverse chemical modifications, these molecules have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the current state of research on these derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to support ongoing research and drug discovery efforts.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships and the potency of these compounds.

Anticancer Activity

Quinoxaline derivatives of this compound have shown notable cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative 1 | HCT-116 (Colon Carcinoma) | 2.5 | [1] |

| MCF-7 (Breast Adenocarcinoma) | 9 | [1] | |

| HepG2 (Liver Carcinoma) | Moderate Activity | [1] | |

| Quinoxaline Derivative 2 | HCT-116 (Colon Carcinoma) | 8.4 | [1] |

| HepG2 (Liver Carcinoma) | Moderate Activity | [1] | |

| MCF-7 (Breast Adenocarcinoma) | Moderate Activity | [1] | |

| Quinoxaline Derivative 3 | HepG2 (Liver Carcinoma) | 9.8 | [1] |

| HCT-116 (Colon Carcinoma) | Moderate Activity | [1] | |

| MCF-7 (Breast Adenocarcinoma) | Moderate Activity | [1] |

Enzyme Inhibition

Certain derivatives have been evaluated for their ability to inhibit specific enzymes, such as tyrosinase, which is a key enzyme in melanin synthesis.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| N-phenyl-beta-alanine derivatives | Tyrosinase | Varies with substitution | [2] |

| Hydroxylated phenylpropanoids | Tyrosinase | 0.02 - 0.423 | [3] |

Antimicrobial Activity

While extensive quantitative data for direct derivatives of this compound is limited, related N-aryl-β-alanine derivatives have been screened for antimicrobial activity. One study reported that newly synthesized N-(4-iodophenyl)-β-alanine derivatives did not show significant antibacterial or antifungal activity in vitro, which corresponded with in silico predictions.[4] However, other β-alanine derivatives have shown promise, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the range of 100-220 µg/mL against various bacterial and fungal strains.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the literature.

General Synthesis of this compound Derivatives

A common method for the synthesis of the core structure involves the reaction of an aniline with methyl acrylate.

Procedure:

-

Dissolve the desired aniline derivative in a suitable solvent, such as methanol.

-

Add methyl acrylate to the solution.

-

The reaction mixture is then heated under reflux for a specified period, typically several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure Methyl 3-(aryl/phenylamino)propanoate derivative.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Test compounds (dissolved in a suitable solvent like DMSO)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

In Vitro Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanogenesis.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

-

Phosphate buffer (pH 6.8)

-

96-well plates

-

Test compounds

-

Kojic acid (as a positive control)

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of mushroom tyrosinase solution.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (dopachrome formation) for each concentration of the test compound. The percentage of inhibition is calculated using the formula: ((Control Rate - Sample Rate) / Control Rate) * 100. The IC50 value is then determined from the plot of percent inhibition versus inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz to illustrate a key signaling pathway and a typical experimental workflow.

ERK Signaling Pathway

Derivatives of this compound have been shown to modulate cellular signaling pathways, such as the ERK (Extracellular signal-Regulated Kinase) pathway, which is crucial in regulating cell proliferation, differentiation, and survival.

Experimental Workflow: In Vitro Tyrosinase Inhibition Assay

The following diagram illustrates the key steps in performing an in vitro tyrosinase inhibition assay.

Conclusion

The derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. The available data, particularly in the area of anticancer research, demonstrates their potential to inhibit cancer cell growth at micromolar concentrations. Further investigations into their antimicrobial and other biological activities are warranted to fully explore their therapeutic potential. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

The Strategic Role of Methyl 3-(Phenylamino)propanoate in the Synthesis of Bio-active Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(phenylamino)propanoate, a β-amino ester, serves as a versatile and crucial precursor in the synthesis of a variety of heterocyclic compounds, most notably quinolones. Its inherent structural features, combining an aniline moiety and a propanoate chain, make it an ideal substrate for intramolecular cyclization reactions, leading to the formation of fused ring systems that are central to numerous pharmacologically active molecules. This technical guide provides a comprehensive overview of the application of this compound in heterocyclic synthesis, with a primary focus on the formation of the 4-hydroxy-2-quinolone core. This document details the underlying chemical principles, experimental methodologies, and presents key data in a structured format to aid researchers in the field of medicinal chemistry and drug development.

Core Synthesis Pathway: From β-Amino Ester to Quinolone

The principal synthetic route leveraging this compound is the Conrad-Limpach reaction and its variations. This reaction facilitates the intramolecular cyclization of β-aminoacrylates or related esters to furnish quinolone ring systems.[1][2][3][4][5][6] In the case of this compound, a thermal or acid-catalyzed cyclization is the key transformation step.

The reaction mechanism initiates with the formation of an enamine intermediate from the reaction of an aniline with a β-ketoester.[1] However, starting with this compound, the initial condensation step has already been accomplished. The critical step is the high-temperature intramolecular cyclization, which involves the nucleophilic attack of the aromatic ring onto the ester carbonyl group, followed by the elimination of methanol to yield the 4-hydroxy-2-quinolone.[1][6]

Experimental Protocol: Synthesis of 4-Hydroxy-2(1H)-quinolone

This protocol outlines a representative procedure for the cyclization of this compound to 4-hydroxy-2(1H)-quinolone, based on the principles of the Conrad-Limpach synthesis.[6]

Materials:

-

This compound

-

High-boiling point inert solvent (e.g., Dowtherm A, 1,2,4-trichlorobenzene)[6]

-

Concentrated Sulfuric Acid (catalytic amount)

-

Ethanol (for washing)

-

Hexanes (for washing)

Procedure:

-

A reaction vessel equipped with a mechanical stirrer and a distillation condenser is charged with this compound (1 equivalent) and a high-boiling point inert solvent (e.g., Dowtherm A, approximately 10-15 mL per gram of starting material).[6]

-

A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is carefully added to the stirred mixture.[6]

-

The reaction mixture is heated to a high temperature (typically >250 °C) to facilitate the cyclization and removal of methanol.[1][2] The progress of the reaction can be monitored by the distillation of methanol.

-

The heating is continued for a period of 30 minutes to 1 hour, or until the evolution of methanol ceases.[6]

-

The reaction mixture is then allowed to cool to room temperature, during which the product may precipitate.

-

The precipitated solid is collected by vacuum filtration.

-

The collected solid is washed sequentially with a cold, high-boiling point solvent, followed by ethanol and hexanes to remove any residual impurities.

-

The final product, 4-hydroxy-2(1H)-quinolone, is dried under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 4-hydroxy-2(1H)-quinolone from this compound. Yields are dependent on the specific reaction conditions, particularly the choice of solvent and reaction temperature.[6]

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Spectroscopic Data (Expected) |

| 4-Hydroxy-2(1H)-quinolone | C₉H₇NO₂ | 161.16 | 60-85[6] | >300 | ¹H NMR (DMSO-d₆): δ 11.5 (s, 1H, OH), 7.8-7.2 (m, 4H, Ar-H), 5.9 (s, 1H, C3-H). ¹³C NMR (DMSO-d₆): δ 178 (C=O), 165 (C-OH), 140-115 (Ar-C), 101 (C3). |

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the synthesis of 4-hydroxy-2(1H)-quinolone from this compound.

References

Unveiling the Journey of Methyl 3-(phenylamino)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(phenylamino)propanoate, a versatile intermediate in organic synthesis, has found its niche in the development of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of its discovery, historical synthetic routes, and physicochemical properties. Detailed experimental protocols, supported by spectroscopic data, offer a practical resource for researchers. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of its synthetic origins and utility.

Introduction

This compound, also known by synonyms such as methyl N-phenyl-β-alaninate and 3-anilinopropanoic acid methyl ester, is a secondary amine derivative of β-alanine. Its structural motif, featuring a phenylamino group attached to a propanoate backbone, makes it a valuable building block in medicinal chemistry and material science. While the definitive first synthesis of this specific ester is not prominently documented in seminal historical literature, its origins are intrinsically linked to the development of the aza-Michael addition reaction, a fundamental transformation in organic chemistry. This guide traces the logical history of its synthesis and compiles its key technical data for the modern researcher.

Discovery and Historical Synthesis

The discovery of this compound is not attributed to a single breakthrough moment but rather evolved from the broader study of reactions between amines and α,β-unsaturated carbonyl compounds. The core synthetic reaction, the aza-Michael addition of aniline to methyl acrylate, represents the most direct and historically significant route to this compound.

The conceptual foundation for this reaction was laid in the late 19th century with Arthur Michael's discovery of the conjugate addition of nucleophiles to activated olefins. While early work focused on carbanions, the extension to nitrogen nucleophiles (the aza-Michael reaction) became a cornerstone of organic synthesis in the 20th century. The reaction of aniline with methyl acrylate provides a straightforward and efficient method for the preparation of this compound.

The Aza-Michael Addition: A Conceptual Pathway

The synthesis of this compound is a classic example of a conjugate addition reaction. In this process, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. This reaction is typically catalyzed by a base, which serves to deprotonate the amine, increasing its nucleophilicity. The reaction can also proceed under neutral or even acidic conditions, although the rates and yields may vary.

dot

Caption: Aza-Michael addition of aniline to methyl acrylate.

Physicochemical and Spectroscopic Data

Comprehensive characterization is crucial for the unambiguous identification and utilization of this compound. The following tables summarize its key physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 21911-84-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Melting Point | 48-50 °C | [1] |

| Boiling Point | 120-124 °C at 1 Torr | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Appearance | Colorless oil or solid | [2] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.17 (t, J = 7.98 Hz, 2H), 6.71 (t, J = 7.78 Hz, 1H), 6.61 (d, J = 8.36 Hz, 2H), 3.68 (s, 3H), 3.44 (t, J = 6.44 Hz, 2H), 2.61 (t, J = 6.44 Hz, 2H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5, 146.7, 129.3, 118.8, 113.3, 51.6, 42.5, 33.7 | [2] |

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of this compound based on the aza-Michael addition reaction.

Synthesis of this compound

Objective: To synthesize this compound via the conjugate addition of aniline to methyl acrylate.

Materials:

-

Aniline

-

Methyl acrylate

-

Methanol (or other suitable solvent)

-

Glacial acetic acid (optional, as catalyst)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 equivalent) in methanol.

-

Addition of Reactant: To the stirred solution, add methyl acrylate (1.0-1.2 equivalents) dropwise at room temperature. A slight exotherm may be observed.

-

Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to promote the reaction.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 40-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic catalyst. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is evaporated from the dried organic layer to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

dot

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. A notable example is its use in the preparation of bromodomain inhibitors.[2] Bromodomains are protein domains that recognize acetylated lysine residues and are implicated in various diseases, including cancer and inflammation.

In a typical synthetic scheme, the secondary amine of this compound can be acylated or used in other coupling reactions to build the final inhibitor scaffold. This highlights the compound's utility as a versatile building block for introducing a phenylamino-propanoate moiety into a target molecule.

Conclusion

While the specific historical moment of the "discovery" of this compound remains understated in the annals of chemical literature, its synthesis is a direct and elegant application of the well-established aza-Michael addition. The compiled physicochemical and spectroscopic data, along with the detailed experimental protocol, provide a solid foundation for its use in modern research and development. Its role as an intermediate in the synthesis of bioactive molecules underscores its continued importance in the field of medicinal chemistry. This guide serves as a comprehensive technical resource for scientists and professionals engaged in the exploration and application of this valuable chemical entity.

References

Methyl 3-(phenylamino)propanoate: A Comprehensive Technical Guide to its Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(phenylamino)propanoate, a versatile bifunctional molecule, holds significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This technical guide provides an in-depth profile of its chemical reactivity, detailing its synthesis, key reactions, and potential transformations. The document summarizes quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and utilizes visualizations to illustrate reaction pathways and experimental workflows.

Introduction

This compound (CAS No: 21911-84-2) is a secondary arylamine and a methyl ester derivative of β-alanine.[1] Its structure incorporates two key functional groups: a nucleophilic secondary amine attached to an aromatic ring and an electrophilic ester moiety. This unique combination allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. This guide explores the fundamental aspects of its chemical reactivity, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 21911-84-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| IUPAC Name | methyl 3-anilinopropanoate | [1] |

| Physical Form | White to brown liquid or semi-solid or solid | [1] |

| Storage Temperature | 2-8°C, keep in dark place, sealed in dry | [1] |

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used when handling this compound.

Synthesis of this compound

The most direct and efficient synthesis of this compound is through the aza-Michael addition of aniline to methyl acrylate. This reaction is typically performed under neat conditions or in a suitable solvent and can be catalyzed by a base or proceed without a catalyst at elevated temperatures.

Experimental Protocol: Aza-Michael Addition

Materials:

-

Aniline

-

Methyl acrylate

-

Methanol (optional, as solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for work-up)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 equivalent).

-

Slowly add methyl acrylate (1.0 to 1.2 equivalents) to the aniline. The reaction can be exothermic.

-

The reaction mixture can be stirred at room temperature or heated to 50-80 °C to increase the reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically several hours to overnight), the reaction mixture is cooled to room temperature.

-

If a solvent was used, it is removed under reduced pressure.

-

The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute solution of hydrochloric acid to remove any unreacted aniline, followed by a wash with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

A similar microwave-assisted synthesis of a related compound, methyl 3-(benzylamino)propanoate, from benzylamine and methyl acrylate in methanol at 115 °C has been reported, suggesting an alternative energy source for this synthesis.[2]

Caption: Synthesis of this compound.

Chemical Reactivity Profile

The reactivity of this compound is dictated by the interplay of its secondary arylamine and methyl ester functionalities.

Reactions at the Phenylamino Group

The nitrogen atom of the phenylamino group is nucleophilic and can participate in various reactions. The phenyl ring is also activated towards electrophilic substitution.

The secondary amine can be further alkylated or acylated. N-alkylation can be achieved using alkyl halides or via reductive amination.[3][4][5] N-acylation can be performed using acid chlorides or anhydrides in the presence of a base.

Experimental Protocol: N-Acetylation

-

Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or pyridine (1.2 equivalents).

-

Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up involves washing with water, dilute acid, and brine, followed by drying and solvent evaporation.

The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions of the phenyl ring.[6][7][8][9][10][11][12] Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. Due to the high reactivity, polysubstitution can be a side reaction. To control this, the amino group can be "protected" by acylation prior to the substitution reaction.

Caption: Electrophilic Aromatic Substitution Pathway.

Reactions at the Methyl Ester Group

The ester group is susceptible to attack by nucleophiles at the carbonyl carbon.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Experimental Protocol: Basic Hydrolysis

-

Dissolve this compound in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The product can be collected by filtration or extracted with an organic solvent.

Reaction with primary or secondary amines can convert the ester into the corresponding amide. This reaction is often slower than hydrolysis and may require heating or catalysis.

The ester can be reduced to the corresponding primary alcohol, 3-(phenylamino)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction with LiAlH₄

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in the same dry solvent.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to give the alcohol.

Heating this compound in the presence of another alcohol and an acid or base catalyst can lead to the exchange of the methyl group for the alkyl group of the new alcohol.

Quantitative Data

| Reaction | Reagents and Conditions | Expected Major Product(s) | Typical Yield Range (%) |

| Aza-Michael Addition | Aniline, Methyl Acrylate, neat or solvent, RT to 80°C | This compound | 70-95 |

| N-Acetylation | Acetic anhydride, triethylamine, CH₂Cl₂, 0°C to RT | Methyl 3-(N-phenylacetamido)propanoate | 85-98 |

| Bromination | Br₂, CH₃COOH | Methyl 3-((bromo)phenylamino)propanoate (ortho/para mixture) | 70-90 |

| Basic Hydrolysis | NaOH (aq), MeOH, reflux | 3-(Phenylamino)propanoic acid | 90-99 |

| Reduction | LiAlH₄, THF, 0°C to RT | 3-(Phenylamino)propan-1-ol | 80-95 |

Logical Workflow for Derivatization

The bifunctional nature of this compound allows for a logical and stepwise derivatization strategy. For instance, one functional group can be modified while the other is preserved for a subsequent transformation.

Caption: Derivatization workflow for this compound.

Conclusion

This compound is a versatile chemical intermediate with a rich reactivity profile. Its synthesis is straightforward, and its two distinct functional groups offer multiple handles for chemical modification. By understanding the reactivity of both the phenylamino and the methyl ester moieties, researchers can strategically design synthetic routes to a wide array of more complex molecules with potential applications in drug discovery and materials science. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for the practical application of this valuable compound. Further research to quantify the kinetics and yields of its various reactions will undoubtedly expand its utility in the scientific community.

References

- 1. This compound | 21911-84-2 [sigmaaldrich.com]

- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.8 Reactions of Arylamines - Organic Chemistry | OpenStax [openstax.org]

- 8. fiveable.me [fiveable.me]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-(phenylamino)propanoate

Abstract

These application notes provide detailed protocols for the synthesis of methyl 3-(phenylamino)propanoate via the aza-Michael addition of aniline to methyl acrylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines both catalyst-free and catalyzed reaction conditions, offering flexibility depending on available resources and desired reaction efficiency. The protocols include comprehensive experimental procedures, data presentation in tabular format for easy comparison of reaction parameters, and visual diagrams of the reaction pathway and experimental workflow.

Introduction

The synthesis of β-amino esters is of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active molecules and polymers. This compound is a valuable intermediate synthesized through the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This reaction can be influenced by various factors including the choice of solvent, catalyst, and reaction temperature. This document details methodologies for achieving this synthesis, providing a foundation for further research and development.

Reaction Scheme and Mechanism

The synthesis proceeds via the conjugate addition of aniline to methyl acrylate. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. The reaction can be promoted by protic solvents or various catalysts that can activate either the amine or the acrylate.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis in Polar Protic Solvents

This protocol is based on the principle that highly polar protic solvents can promote the aza-Michael addition of anilines to Michael acceptors without the need for a catalyst.[1] Water and fluoroalcohols have been shown to be effective in this regard.[1]

Materials:

-

Aniline

-

Methyl acrylate

-

Water (deionized) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 equivalent) and the chosen solvent (water or HFIP).

-